2-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
2-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 2,3-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,3-dimethylbenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This involves using high-purity starting materials and maintaining strict control over reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like recrystallization or column chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Thiol-substituted derivatives
Scientific Research Applications
2-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 2-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction is facilitated by the electrophilic nature of the carbonyl group and the thiobenzaldehyde moiety .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenyl)-2-oxo-1-phenylethyl 3-acetamidobenzoate
- N-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
- 2-(3,5-Dimethylphenyl)-1,3-benzoxazole
Uniqueness
2-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific substitution pattern and the presence of both a thiobenzaldehyde and a dimethylphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C18H18OS |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-6-5-9-17(14(13)2)18(19)11-10-15-7-3-4-8-16(15)12-20/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
CWUJJLLTNSODJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC=CC=C2C=S)C |
Origin of Product |
United States |
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